1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate
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Overview
Description
1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate is a complex organic compound that belongs to the class of azetidinecarboxylates This compound is characterized by its unique structure, which includes a 3-azetidinecarboxylate core substituted with a 1,1-dimethylethyl group and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an appropriate amine with a halogenated carboxylic acid derivative under basic conditions to form the azetidine ring.
Introduction of the 1,1-Dimethylethyl Group: The 1,1-dimethylethyl group can be introduced through alkylation reactions. This often involves the use of tert-butyl halides in the presence of a strong base.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be attached through Friedel-Crafts alkylation reactions using diphenylmethane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 1-(diphenylmethyl)-2-azetidinecarboxylate: Similar structure but with a different position of the carboxylate group.
1,1-Dimethylethyl 1-(phenylmethyl)-3-azetidinecarboxylate: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
1,1-Dimethylethyl 1-(diphenylmethyl)-4-azetidinecarboxylate: Similar structure but with a different position of the azetidine ring.
Uniqueness
1,1-Dimethylethyl 1-(diphenylmethyl)-3-azetidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 1,1-dimethylethyl and diphenylmethyl groups contributes to its stability, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53871-07-1 |
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Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl 1-benzhydrylazetidine-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)24-20(23)18-14-22(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3 |
InChI Key |
DMQQWHAQVQIYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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